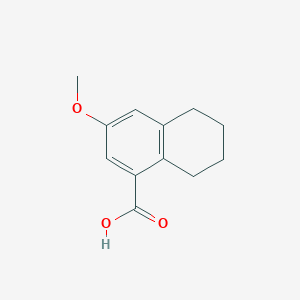

3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid

Overview

Description

3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid is an organic compound with the molecular formula C12H14O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable naphthalene derivative.

Methoxylation: Introduction of the methoxy group (-OCH3) at the 3-position of the naphthalene ring.

Hydrogenation: Reduction of the naphthalene ring to form the tetrahydro derivative.

Carboxylation: Introduction of the carboxylic acid group (-COOH) at the 1-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and specific reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further hydrogenate the compound.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces fully hydrogenated derivatives.

Substitution: Produces various substituted naphthalene derivatives.

Scientific Research Applications

3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in its binding to enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

5,6,7,8-Tetrahydro-2-naphthoic acid: Similar structure but lacks the methoxy group.

1-Naphthoic acid: Contains a carboxylic acid group but lacks the tetrahydro and methoxy modifications.

2-Methoxy-1-naphthoic acid: Contains a methoxy group but differs in the position of the carboxylic acid group.

Uniqueness

3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid is unique due to the combination of its methoxy group, tetrahydro structure, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (also known as 3-Methoxy-1-naphthoic acid) is a bicyclic compound that has garnered interest in various fields of biological research due to its potential bioactive properties. This article explores the compound's biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14O3

- Molecular Weight : 206.238 g/mol

- LogP : 2.2722

- Polar Surface Area (PSA) : 46.53 Ų

The mechanisms through which this compound exerts its biological effects are still under investigation. However, structural studies have revealed that related compounds interact with various biological targets, including transport proteins such as LAT1 (SLC7A5), which is crucial for amino acid transport in cancer cells . This interaction may lead to altered cellular proliferation and survival pathways.

In Vitro Studies

- Anticancer Effects : A study focusing on the synthesis of related compounds demonstrated their ability to inhibit cell proliferation in thyroid cancer models. The apoptotic pathways activated by these compounds were linked to caspase activation and subsequent DNA damage .

- Transport Mechanisms : Research on LAT1 has shown that inhibitors can significantly affect the transport of amino acids in cancer cells. The binding affinity of these compounds to LAT1 provides insights into their potential as anticancer agents .

Comparative Analysis Table

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Potential antitumor activity | |

| JPH203 (related compound) | LAT1 inhibitor; anticancer | |

| BCH (related compound) | Broad specificity; LAT1 & LAT2 |

Future Directions

Further research is needed to elucidate the full range of biological activities associated with this compound. Key areas for future studies include:

- In Vivo Studies : Evaluating the pharmacokinetics and efficacy in animal models.

- Mechanistic Studies : Understanding the molecular interactions with specific targets.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Properties

IUPAC Name |

3-methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h6-7H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKMUGXWNOVKSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2)C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.